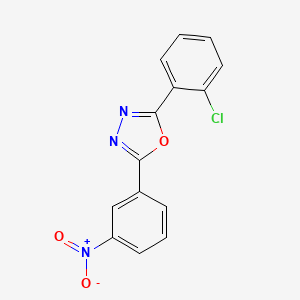

2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole

Description

Properties

IUPAC Name |

2-(2-chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3/c15-12-7-2-1-6-11(12)14-17-16-13(21-14)9-4-3-5-10(8-9)18(19)20/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEZRMEMSZUYWCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-(2-chlorophenyl)hydrazine with 3-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles (amines, thiols), base (e.g., sodium hydroxide), solvent (e.g., ethanol).

Major Products Formed

Reduction: 2-(2-Chlorophenyl)-5-(3-aminophenyl)-1,3,4-oxadiazole.

Substitution: 2-(2-Aminophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole (if chlorine is substituted with an amine).

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazine derivatives with carboxylic acids or their derivatives. The incorporation of electron-withdrawing groups such as nitro and chloro at specific positions enhances the compound’s biological activity. The structural formula is represented as follows:

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have shown selective inhibition against various cancer cell lines:

| Compound | Target Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 0.65 |

| Compound B | HeLa (Cervical) | 2.41 |

These compounds are believed to induce apoptosis in cancer cells through mechanisms that involve the inhibition of key signaling pathways related to cell proliferation and survival .

Central Nervous System Activity

The compound has also been evaluated for its potential as a central nervous system depressant. In animal models, derivatives containing similar structural motifs have exhibited promising results in the treatment of anxiety and depression:

- Anticonvulsant Activity : Compounds with nitro groups at positions 2 and 5 showed enhanced anticonvulsant effects compared to standard treatments .

- Antidepressant Effects : Statistical analysis indicated that these compounds significantly increased the time spent in open arms during anxiety assessments, suggesting a reduction in anxiety-like behavior .

Enzyme Inhibition

Another area of interest is the inhibitory activity against α-amylase, which plays a crucial role in carbohydrate metabolism. Research indicates that certain oxadiazole derivatives can inhibit this enzyme effectively, making them potential candidates for managing diabetes:

| Compound | α-Amylase Inhibition (%) |

|---|---|

| SC2 | 78 |

| SC8 | 85 |

These findings highlight the therapeutic potential of oxadiazoles in metabolic disorders .

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of various oxadiazole derivatives demonstrated that those with electron-withdrawing groups exhibited potent cytotoxicity against pancreatic cancer cells. The most active derivative showed an IC50 value in the nanomolar range, indicating high efficacy .

Case Study 2: CNS Activity Evaluation

In a behavioral study assessing CNS activity, several oxadiazole derivatives were tested for their effects on locomotor activity and anxiety levels. The results indicated that compounds with specific substitutions led to significant reductions in locomotor activity without exhibiting neurotoxicity, suggesting their suitability for further development as anxiolytics .

Mechanism of Action

The mechanism of action of 2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The presence of the nitro and chloro groups can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Key Compounds:

2-((1H-Indol-2-yl)methyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole (3.4.11) Structural Difference: Replaces 2-chlorophenyl with an indole-methyl group.

2-Amino-5-(2-chlorophenyl)-1,3,4-oxadiazole (CAS 2138-98-9) Structural Difference: Substitutes the nitro group with an amino group.

2-(4-Chloro-2-nitrophenyl)-5-(chloromethyl)-1,3,4-oxadiazole (CAS 1152521-09-9) Structural Difference: Nitro group at position 2 (vs. 3 in the target) and a chloromethyl side chain.

Table 1: Substituent Effects on Electronic Properties

Antibacterial Agents:

- 2-(Methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole

- Activity : Superior to commercial agents bismerthiazol and thiodiazole copper against Xanthomonas oryzae (Xoo), with EC₅₀ = 0.17 µg/mL .

- Mechanism : Enhances plant defense enzymes (SOD, POD) and suppresses bacterial exopolysaccharide (EPS) production .

- Comparison : The target compound’s nitro group may offer stronger electrophilic interactions than sulfonyl groups, but its antibacterial efficacy remains uncharacterized in current evidence.

Anticancer Agents:

- 2-(2-Chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole (87) Activity: 95.7% growth inhibition against SNB-75 (CNS cancer) and UO-31 (renal cancer) at 10⁻⁵ M . Comparison: The quinoline moiety in compound 87 likely enhances DNA intercalation, whereas the target compound’s nitro group may favor redox-mediated cytotoxicity .

Enzyme Inhibitors:

- 4-((5-(2-Chloro-4-(oxetan-3-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic acid (19i) Activity: Targets Rho/Myocardin-related transcription factor (MRTF) signaling, with 98% purity and optimized solubility due to the butanoic acid chain . Comparison: The target compound lacks a thioether linkage, which is critical for 19i’s enzyme inhibition .

Table 2: Physical Properties

Biological Activity

2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves the cyclization of hydrazones derived from appropriate phenolic precursors. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate cyclization.

Table 1: Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | 2-Chlorophenylhydrazine + 3-Nitrobenzoyl chloride | Acetonitrile, reflux | 70% |

| 2 | Cyclization with phosphorus oxychloride | Heat | 75% |

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains and fungi. For instance, a study indicated that compounds similar to this compound exhibited strong bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Anticancer Properties

The anticancer potential of oxadiazole derivatives has been extensively researched. In vitro studies have shown that this compound induces apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For example, compounds derived from this scaffold demonstrated IC50 values in the micromolar range against various cancer cell lines including MCF-7 (breast cancer) and HCT-116 (colon cancer) .

The mechanism by which oxadiazoles exert their biological effects often involves interaction with specific molecular targets. For instance:

- Inhibition of Enzymes : Many oxadiazoles act as enzyme inhibitors, affecting pathways critical for cell proliferation.

- Induction of Apoptosis : Studies have shown that these compounds can upregulate pro-apoptotic proteins such as p53 and caspases .

Case Studies

Several case studies highlight the efficacy of this compound in various biological assays:

- Study on Cytotoxicity : A study evaluated the cytotoxic effects of this compound on MCF-7 cells and reported an IC50 value of approximately 35 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS) leading to oxidative stress .

- Antimicrobial Efficacy : Another research project tested the compound against a panel of bacteria and fungi. It was found that at concentrations above 50 µg/mL, the compound significantly inhibited growth in Escherichia coli and Candida albicans .

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole, and how can yield and purity be maximized?

The synthesis typically involves cyclocondensation of acylhydrazides with appropriate carboxylic acid derivatives. For example, reacting 2-chlorobenzohydrazide with 3-nitrobenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) under reflux conditions (60–80°C) can yield the target compound. Yield optimization requires precise stoichiometric ratios (1:1.2 hydrazide to acid chloride) and inert atmosphere control. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) ensures >95% purity. Characterization via NMR (e.g., distinct aromatic proton signals at δ 7.2–8.5 ppm) and mass spectrometry (e.g., molecular ion [M+H]+ at m/z 316.03) is critical .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm purity and molecular configuration?

Key techniques include:

- ¹H/¹³C NMR : Aromatic protons from the 2-chlorophenyl group (e.g., deshielded signals near δ 7.5–8.0 ppm) and 3-nitrophenyl group (meta-substituted nitro splitting patterns).

- IR Spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NO₂ (1520, 1350 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (C₁₄H₈ClN₃O₃) and isotopic chlorine/nitrogen patterns.

- X-ray Crystallography : Resolve regiochemistry and confirm dihedral angles between aromatic rings (e.g., 45–60° for similar oxadiazoles) .

Advanced Research Questions

Q. What strategies resolve discrepancies between computational predictions and experimental data for this compound’s electronic behavior?

Discrepancies in HOMO-LUMO gaps or dipole moments often arise from solvent effects or incomplete basis sets in DFT calculations. Mitigation strategies:

- Solvent Modeling : Use polarizable continuum models (PCM) for solvents like DMSO or chloroform.

- Experimental Validation : Compare computed UV-Vis spectra (TD-DFT) with experimental λ_max (e.g., 280–320 nm for nitro-aromatic systems).

- Crystallographic Data : Overlay X-ray-derived electrostatic potential maps with DFT-calculated charge distributions .

Q. How can structure-activity relationship (SAR) studies evaluate this compound’s biological potential against microbial targets?

Design SAR studies by:

- Substituent Variation : Synthesize analogs with halogen (e.g., Br, F) or electron-withdrawing groups (e.g., CF₃) on either phenyl ring.

- Biological Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains via agar diffusion (zone-of-inhibition) or microdilution (MIC determination). Compare with controls like streptomycin.

- Mechanistic Probes : Use fluorescence quenching to assess DNA intercalation or enzyme inhibition (e.g., β-lactamase) .

Q. What are the critical considerations for analyzing thermal stability and decomposition pathways under varying experimental conditions?

- Thermogravimetric Analysis (TGA) : Monitor mass loss under nitrogen/air (heating rate 10°C/min). Expect decomposition onset at ~200°C due to nitro group instability.

- Differential Scanning Calorimetry (DSC) : Identify endothermic peaks (melting, ~150–170°C) and exothermic events (oxidative decomposition).

- Kinetic Studies : Apply Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation .

Q. How can spectroscopic data distinguish regioisomers or byproducts in this compound’s synthesis?

- NMR : Regioisomers (e.g., 2-nitro vs. 4-nitro substitution) show distinct splitting patterns. For example, 3-nitrophenyl protons exhibit a triplet (J = 2.1 Hz) at δ 8.1–8.3 ppm.

- IR : Byproducts with uncyclized intermediates (e.g., hydrazides) display N-H stretches (~3300 cm⁻¹).

- HRMS : Confirm absence of dimerization (e.g., m/z 632 for [2M+H]+) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.